1-(2-Morpholinophenyl)thiourea
Description
1-(2-Morpholinophenyl)thiourea is a thiourea derivative featuring a phenyl ring substituted at the ortho-position with a morpholine group. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, as well as their utility in coordination chemistry and materials science .
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(2-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c12-11(16)13-9-3-1-2-4-10(9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16) |
InChI Key |
CMMLLKHOSNEVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
The following analysis compares 1-(2-Morpholinophenyl)thiourea with structurally related thioureas, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Electronic Comparisons
Key Observations:
- Hydrogen Bonding : Unlike 1-(2-Hydroxyphenyl)thiourea, which forms intramolecular N–H···O bonds , the morpholine group may engage in intermolecular hydrogen bonding, influencing crystal packing or protein interactions.
- Steric Hindrance : The bulkier morpholine substituent could reduce binding affinity to certain targets compared to smaller groups like Cl or OCH₃.
Anticancer Activity:
- SHetA2 (1-(4-nitrophenyl)-3-(thiochromenyl)thiourea) disrupts Mortalin-p53 interactions, showing promise in ovarian cancer therapy . Morpholinophenyl derivatives might target similar pathways but lack direct evidence.
Antimicrobial Activity:
- Halogenated Derivatives : Compounds like 1-(4-chloro-3-nitrophenyl)thiourea exhibit antitubercular activity (MIC: 2–8 µg/mL against multidrug-resistant M. tuberculosis) . The morpholine group’s polarity could enhance bioavailability but may reduce membrane penetration compared to lipophilic halogens.
Antioxidant Activity:
- 1,3-Bis(3,4-dichlorophenyl)thiourea demonstrates strong radical scavenging (IC₅₀: 45–52 µg/mL) due to electron-withdrawing Cl groups stabilizing thiyl radicals . Morpholine’s electron-rich nature might alter radical quenching efficiency.
Herbicidal Activity:
Physicochemical Properties
Notes:
- The morpholine group likely reduces LogP (increased hydrophilicity) compared to chlorophenyl analogs.
- Higher molecular weight may affect diffusion rates in biological systems.
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